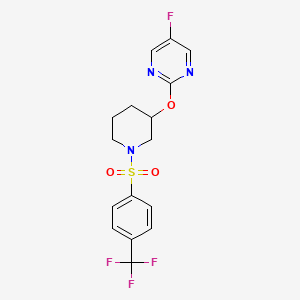

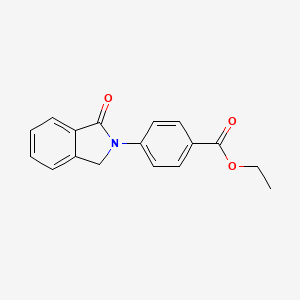

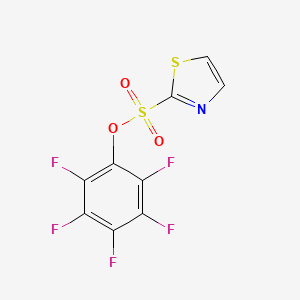

5-Fluoro-2-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

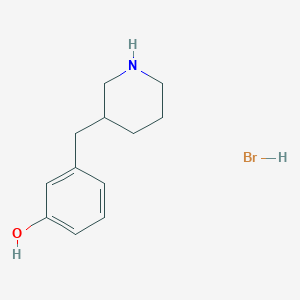

The compound “5-Fluoro-2-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring which is a six-membered ring with two nitrogen atoms, a piperidine ring which is a six-membered ring with one nitrogen atom, a sulfonyl group which is a sulfur atom double-bonded to two oxygen atoms, and a trifluoromethyl group which is a carbon atom bonded to three fluorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The pyrimidine and piperidine rings would add rigidity to the structure. The electronegative fluorine atoms in the trifluoromethyl group would create regions of high electron density .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions depending on the conditions. For example, the pyrimidine ring could undergo electrophilic substitution reactions . The piperidine ring could undergo reactions at the nitrogen atom, such as alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the fluorine atoms could make the compound more lipophilic, influencing its solubility in different solvents .科学的研究の応用

Herbicidal Applications

5-Fluoro-2-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine derivatives have been explored for their use in herbicides. For instance, new pyrimidine and triazine intermediates for herbicidal sulfonylureas have been prepared with variations like 2-amino-4-trifluoromethyl-6-trifluoromethoxypyrimidine showing promise as selective post-emergence herbicides in cotton and wheat due to their unique selectivity and activity patterns (Hamprecht et al., 1999).

Antiviral Properties

The compound and its related fluoropyrimidines have been investigated for their antiviral properties. In particular, trifluorothymidine (a similar fluorinated pyrimidine) demonstrated promising results in inhibiting the growth of transplanted tumors in mice and had been tested in clinical trials for cancer treatment, although it was eventually abandoned for this purpose (Heidelberger, 1975).

Antimicrobial Activity

Pyrimidine derivatives containing sulfonyl moieties, which include compounds related to this compound, have shown potential in antimicrobial applications. Some of these compounds have demonstrated notable antimicrobial activity, highlighting their potential in this field (Ammar et al., 2004).

Cancer Chemotherapy

Fluorinated pyrimidines, closely related to the compound , have played a significant role in cancer chemotherapy. Their mechanisms of action and therapeutic advancements have been extensively studied, contributing to a better understanding of fluoropyrimidine therapy in the treatment of common tumors (de Bono & Twelves, 2004).

Corrosion Inhibition

Piperidine derivatives, including those similar to the compound of interest, have been studied for their role in corrosion inhibition. Research indicates that these compounds can effectively inhibit the corrosion of iron, showcasing their potential in industrial applications (Kaya et al., 2016).

Ophthalmic Applications

In ophthalmology, fluorouracil, a related fluoropyrimidine, has been used to reduce fibroblastic proliferation and scarring in ocular surgeries. This application illustrates the potential utility of similar compounds in medical procedures (Abraham et al., 2012).

特性

IUPAC Name |

5-fluoro-2-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F4N3O3S/c17-12-8-21-15(22-9-12)26-13-2-1-7-23(10-13)27(24,25)14-5-3-11(4-6-14)16(18,19)20/h3-6,8-9,13H,1-2,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUJCFRTVQWXGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F4N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2825853.png)

![{3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetic acid](/img/structure/B2825862.png)

![ethyl 3,5-dimethyl-1-{5-[(4-toluidinocarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate](/img/structure/B2825864.png)

![4-Oxa-7lambda6-thia-1-azabicyclo[3.2.1]octane-7,7-dione](/img/structure/B2825868.png)